Polycaprolactone

Biodegradation Hydrolytic stability Long-term implant

Polycaprolactone (PCL, CAS 24980-41-4) is the only biodegradable polyester offering a complete 2–3 year hydrolytic degradation timeline under physiological conditions, making it essential for multi-year implantable devices. Its uniquely low melting point (~60°C) permits low-temperature 3D bioprinting with live cells and bioactive agents—unattainable with PLA or PLGA. With elongation at break exceeding 300%, PCL delivers the flexibility required for dynamic soft-tissue scaffolds, sutures, and vascular grafts. Unlike degradation-controlled PLGA, PCL matrices achieve 94.64% drug entrapment efficiency with diffusion-driven, near zero-order release and minimal burst. Choose PCL for applications where sustained mechanical integrity, thermal versatility, and predictable drug delivery are non-negotiable.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 24980-41-4
Cat. No. B3415563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolycaprolactone
CAS24980-41-4
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CCC(=O)OCC1
InChIInChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2
InChIKeyPAPBSGBWRJIAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Polycaprolactone (PCL) 24980-41-4: Baseline Characterization for Scientific Sourcing and Procurement


Polycaprolactone (CAS 24980-41-4) is a semi-crystalline, aliphatic polyester synthesized via ring-opening polymerization of ε-caprolactone. It is characterized by a low melting point of approximately 60°C and a glass transition temperature of −60°C, which confer high solubility in organic solvents and exceptional flexibility . PCL degrades via hydrolysis of its ester linkages at a rate (KMw) of 0.0010 days⁻¹ at 37°C, yielding a complete degradation timeline of 2–3 years under physiological conditions [1][2]. These properties position PCL as a foundational material in biomedical engineering (tissue scaffolds, drug delivery), additive manufacturing (low-temperature 3D printing), and environmentally degradable product design.

Why In-Class Substitution of Polycaprolactone (PCL) Carries Performance Risk


PCL is frequently compared with poly(L-lactic acid) (PLLA), poly(D,L-lactic-co-glycolic acid) (PLGA), and polyhydroxyalkanoates (PHA). However, direct substitution is rarely seamless due to fundamental differences in degradation kinetics, mechanical behavior, and thermal processing windows. PCL's hydrolysis rate is an order of magnitude slower than that of PLGA and PLA [1], and its elongation at break exceeds that of PLA by more than an order of magnitude [2]. Furthermore, PCL's uniquely low melting point (~60°C) enables processing techniques (e.g., low-temperature 3D printing, heat lamination) that are thermally inaccessible to PLA (~170°C) or PLGA [3]. In drug delivery, PCL matrices exhibit diffusion-controlled release, whereas PLGA systems are predominantly degradation-controlled, leading to distinct burst release and sustained delivery profiles [4]. Consequently, substituting PCL with another polyester often requires complete reformulation or redesign of the intended application.

Quantitative Differentiation Guide for Polycaprolactone (PCL) 24980-41-4: Evidence-Based Sourcing Criteria


Degradation Rate Differentiation: PCL Provides a 2–3 Year Window, vs. Weeks-to-Months for PLA/PLGA

PCL exhibits the slowest hydrolytic degradation rate among common biomedical polyesters, with a reported KMw of 0.0010 days⁻¹ at 37°C [1]. In direct comparison, random copolymers of ε-caprolactone and L-lactide degraded 6–10 times faster, while copolymers with δ-valerolactone degraded 3–5 times faster under identical conditions [1]. Commercial poly(lactic acid) (PLA) is characterized as degrading 'faster than PCL' with a typical in vivo lifetime of several months, whereas PCL requires 2–3 years for complete resorption [2]. This differential directly impacts material selection for long-term implantable devices where mechanical integrity must be maintained over extended periods.

Biodegradation Hydrolytic stability Long-term implant Controlled release

Elongation at Break and Toughness: PCL Exhibits >300% Elongation, vs. ~5% for Neat PLA

PCL is distinguished by its exceptional ductility. Comparative mechanical testing reports PCL elongation at break exceeding 300%, whereas neat PLA exhibits only approximately 5% [1][2]. In direct measurements, neat PCL tensile strength is reported as 18.25 MPa, compared to 63.13 MPa for PLA, with PCL's elongation at break being approximately an order of magnitude greater [3]. When PCL is blended with PLA, the elongation at break of the blend increases proportionally with PCL content, reaching 233.9% at optimal ratios [4]. This property makes PCL the preferred material for applications requiring high flexibility, impact resistance, or strain recovery, where brittle PLA or PLGA would fail.

Mechanical properties Flexibility Toughness Impact modification

Thermal Processing Advantage: PCL Melts at 58–60°C, Enabling Low-Temperature Fabrication Inaccessible to PLA (170°C)

PCL's melting point of 58–60°C is among the lowest of any technical thermoplastic [1]. In contrast, commercial PLA typically melts at 170°C, and PLGA varies between 120–160°C depending on composition . This 110°C differential permits PCL to be processed at temperatures that preserve thermolabile bioactive molecules (e.g., growth factors, antibiotics) and enables direct 3D printing onto temperature-sensitive substrates or living tissues [2]. Furthermore, PCL's melt viscosity decreases substantially with temperature, improving printability and layer adhesion without the need for heated chambers [3].

Additive manufacturing 3D printing Low-temperature processing Thermal stability

Drug Entrapment Efficiency and Release Mechanism: PCL Microspheres Achieve 94.64% Entrapment, Diffusion-Controlled Release vs. PLGA Degradation-Controlled

In a comparative study of etoposide-loaded microspheres, polycaprolactone (PCL) exhibited the highest drug entrapment efficiency (94.64%), outperforming PLGA 75:25 (88.64%) and PLGA 50:50 (79.19%) [1]. Moreover, drug release from PCL matrices is fundamentally diffusion-controlled, in contrast to the degradation-controlled release characteristic of PLGA [2]. This mechanistic difference translates to a lower initial burst release and more linear, sustained delivery from PCL devices, making them preferable for long-acting formulations where minimizing dose dumping is critical [3].

Drug delivery Microencapsulation Sustained release Entrapment efficiency

Electrospun Fiber Morphology: PCL Produces Smaller Diameter Fibers (1.1 µm) vs. PLLA (2.6 µm) and PLCL (2.2 µm), Modulating Cell Adhesion

Under identical electrospinning parameters, PCL yielded fibers with a mean diameter of 1.1 ± 0.6 µm, which is significantly smaller than those obtained from PLLA (2.6 ± 0.2 µm) and PLCL (2.2 ± 0.5 µm) [1]. This reduction in fiber diameter translates to a higher surface area-to-volume ratio and distinct surface chemistry, as confirmed by XPS and zeta potential measurements (PCL: −24.0 ± 0.5 mV; PLLA: −28.4 ± 0.8 mV; PLCL: −36.4 ± 0.7 mV) [1]. Importantly, PCL scaffolds supported higher initial osteoblast adhesion (as evidenced by lower reduction in adhesion vs. control), although later viability favored the other polymers [1]. This demonstrates that fiber architecture—and thus initial cell attachment—can be precisely tuned by polymer selection.

Tissue engineering Electrospinning Scaffold fabrication Cell adhesion

Marine and Soil Biodegradability: PCL Exhibits Rapid Mineralization in Marine Environments and 48.34% Soil Degradation in 5 Weeks

PCL is one of the few synthetic polymers with proven, rapid marine biodegradability. A comprehensive review confirms that PCL and PHA are the only common bioplastics that undergo efficient enzymatic hydrolysis and mineralization in marine ecosystems [1]. In soil burial tests, virgin PCL film achieved 48.34% degradation within just five weeks [2]. While direct quantitative comparisons to PLA in the same study are not available, the literature broadly establishes that PLA requires industrial composting conditions (>58°C) to degrade, whereas PCL degrades at ambient temperatures in soil and marine settings [1][3]. This distinction is critical for applications targeting environmental remediation or marine-degradable packaging.

Environmental degradation Marine biodegradability Soil burial Sustainable materials

Polycaprolactone (PCL) 24980-41-4: Best-Fit Scientific and Industrial Application Scenarios


Long-Term Implantable Medical Devices (Orthopedic Fixation, Contraceptive Implants)

PCL's 2–3 year hydrolytic degradation timeline [1] makes it the material of choice for devices requiring extended mechanical integrity, such as bone screws, maxillofacial plates, and subcutaneous contraceptive implants. In contrast, PLA and PLGA lose mass within months, necessitating PCL for multi-year applications.

Low-Temperature 3D Bioprinting and Drug-Eluting Scaffolds

The exceptionally low melting point of PCL (58–60°C) enables printing at temperatures that preserve the bioactivity of incorporated growth factors, antibiotics, or even live cells [2]. This thermal advantage is unattainable with PLA (Tm ~170°C) and positions PCL as the primary polymer for biofabrication of patient-specific implants and drug-eluting devices.

Flexible, High-Elongation Biomedical Constructs (Sutures, Vascular Grafts)

With elongation at break exceeding 300%, PCL provides the necessary flexibility and toughness for dynamic, soft-tissue applications [3]. Neat PLA's brittleness (<5% elongation) precludes its use in sutures or vascular grafts without plasticizing additives, giving PCL a clear procurement advantage for elastic, bioresorbable textiles.

Diffusion-Controlled, High-Loading Drug Delivery Systems (Microspheres, Implants)

PCL matrices achieve superior drug entrapment efficiency (e.g., 94.64% for etoposide) and exhibit predictable, diffusion-driven release kinetics with minimal burst [4]. This contrasts with PLGA's degradation-dependent release and lower loading capacity, directing formulators to PCL for sustained, zero-order delivery of hydrophobic small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polycaprolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.